

# 6-Carboxy-JF5252: An In-Depth Technical Guide for Super-Resolution Microscopy

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-Carboxy-JF5252** is a derivative of the bright and photostable Janelia Fluor 525 (JF525) dye, specifically functionalized with a carboxylic acid group for straightforward conjugation to biomolecules. This yellow fluorescent probe has emerged as a powerful tool for advanced imaging techniques, particularly super-resolution microscopy. Its exceptional brightness, high quantum yield, and photostability make it an ideal candidate for methods such as Stimulated Emission Depletion (STED) microscopy and direct Stochastic Optical Reconstruction Microscopy (dSTORM), enabling the visualization of cellular structures and processes at the nanoscale. This guide provides a comprehensive overview of the applications of **6-Carboxy-JF5252**, its photophysical properties, detailed experimental protocols for its use, and visual representations of experimental workflows.

### **Core Applications in Super-Resolution Microscopy**

Derivatives of **6-Carboxy-JF5252**, such as its N-hydroxysuccinimide (NHS) ester and maleimide forms, are widely used to label proteins and other biomolecules for various superresolution applications.

Stimulated Emission Depletion (STED) Microscopy: JF525 is well-suited for STED microscopy, a technique that overcomes the diffraction limit of light to achieve nanoscale resolution.[1][2] The high photostability of JF525 allows it to withstand the high laser



intensities required for efficient stimulated emission, enabling the acquisition of highresolution images of subcellular structures. Its excitation and emission spectra are compatible with commonly used laser lines in STED microscopes.

- Direct Stochastic Optical Reconstruction Microscopy (dSTORM): The photophysical properties of JF525 also make it a suitable probe for dSTORM, a single-molecule localization microscopy (SMLM) technique.[3][4][5] In dSTORM, individual fluorophores are photoswitched between a fluorescent "on" state and a dark "off" state, allowing their precise localization. The brightness of JF525 contributes to a high localization precision, a critical factor for achieving high-quality dSTORM images.
- Live-Cell Imaging: The cell-permeable nature of JF525 derivatives makes them valuable tools for live-cell super-resolution imaging.[3][4][6] This allows for the study of dynamic cellular processes, such as the movement of proteins and the remodeling of the cytoskeleton, with unprecedented spatial and temporal resolution.

### **Photophysical and Chemical Properties**

The exceptional performance of **6-Carboxy-JF5252** in super-resolution microscopy is rooted in its excellent photophysical and chemical properties. The core fluorophore, JF525, was developed as part of the Janelia Fluor dye series, which was rationally designed for enhanced brightness and photostability.[6]

Property	Value	Reference
Excitation Maximum (λex)	525 nm	[4]
Emission Maximum (λem)	549 nm	[4]
Extinction Coefficient (ε)	122,000 M <sup>-1</sup> cm <sup>-1</sup>	[4]
Quantum Yield (Φ)	0.91	[4][6]
Reactive Group	Carboxylic Acid	N/A
Common Derivatives	NHS ester, Maleimide	[3][7]

### **Experimental Protocols**



### **Antibody Labeling with 6-Carboxy-JF5252 NHS Ester**

This protocol describes the general procedure for conjugating the N-hydroxysuccinimide (NHS) ester of **6-Carboxy-JF5252** to primary or secondary antibodies for immunofluorescence applications.

#### Materials:

- Antibody (0.5-2 mg/mL in amine-free buffer, e.g., PBS)
- 6-Carboxy-JF5252, NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Purification column (e.g., Sephadex G-25)

#### Procedure:

- Prepare Antibody: Dialyze the antibody against the reaction buffer to remove any aminecontaining preservatives. Adjust the antibody concentration to 1-2 mg/mL.
- Prepare Dye Solution: Dissolve the 6-Carboxy-JF5252 NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction: Add the reaction buffer to the antibody solution to adjust the pH to 8.3.
  While gently vortexing, add the dissolved dye to the antibody solution at a molar ratio of 5-15 moles of dye per mole of antibody.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 525 nm (for the dye).



### **Live-Cell STED Imaging of Labeled Structures**

This protocol outlines a general workflow for live-cell STED imaging of cellular structures labeled with a JF525 derivative.

#### Materials:

- · Cells cultured on high-precision coverslips
- JF525-conjugated ligand (e.g., for HaloTag or SNAP-tag) or a cell-permeable probe for the structure of interest
- Live-cell imaging medium
- · STED microscope with appropriate excitation and depletion lasers

#### Procedure:

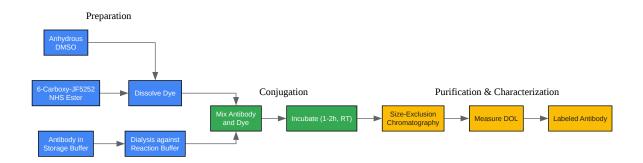
- Cell Culture and Labeling: Culture cells on coverslips suitable for high-resolution microscopy.
  Incubate the cells with the JF525-conjugated probe in live-cell imaging medium for the recommended time and concentration.
- Washing: Gently wash the cells with fresh, pre-warmed imaging medium to remove unbound probe.
- Imaging: Mount the coverslip in a live-cell imaging chamber on the STED microscope.
- STED Imaging Parameters:
  - Excitation Laser: Use a laser line close to the excitation maximum of JF525 (e.g., 532 nm).
  - Depletion Laser: A depletion laser with a wavelength in the range of 640-775 nm is typically used for STED with yellow-green dyes. The optimal wavelength and power will depend on the specific microscope setup and should be optimized to achieve the desired resolution with minimal phototoxicity.
  - Image Acquisition: Acquire images using the STED modality, adjusting parameters such as pixel size, dwell time, and laser powers to optimize signal-to-noise and resolution while



minimizing photobleaching.

### **Visualizations**

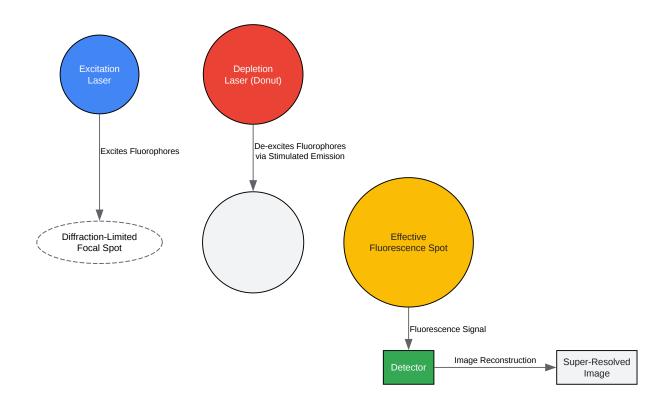
Below are diagrams illustrating key workflows and concepts related to the application of **6-Carboxy-JF5252**.



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Caption: Workflow for labeling antibodies with 6-Carboxy-JF5252 NHS ester.







## Sample Preparation Label Structure of Interest with JF525 Derivative Mount Sample in dSTORM Buffer Image Acquisition Activate a Sparse Subset of Fluorophores Excite and Localize Single Molecules Deactivate Fluorophores Repeat Thousands of Times Image Reconstruction Generate List of **Molecule Coordinates**

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Render Super-Resolution Image



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